molecular formula C16H27N3O8P2S4 B12737853 Gusathion MS CAS No. 8066-08-8

Gusathion MS

Cat. No.: B12737853
CAS No.: 8066-08-8
M. Wt: 579.6 g/mol
InChI Key: JLHMQJDKLMWTGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Gusathion MS is a chemical compound primarily used as an insecticide. It is known for its effectiveness in controlling a variety of pests, including codling moth, light brown apple moth, and oriental fruit moth. The active constituent of this compound is azinphos-methyl, which belongs to the organophosphate class of insecticides. This compound works by inhibiting the enzyme acetylcholinesterase, leading to the accumulation of acetylcholine in the nervous system of insects, ultimately causing their death .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of azinphos-methyl, the active ingredient in Gusathion MS, involves the reaction of O,O-dimethyl phosphorodithioate with 2-chloro-1,3-benzoxazole. The reaction is typically carried out in the presence of a base, such as sodium hydroxide, under controlled temperature conditions to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using the same chemical reaction but optimized for higher yields and purity. The process includes steps such as purification, crystallization, and drying to produce the final product in a form suitable for agricultural use .

Chemical Reactions Analysis

Types of Reactions: Gusathion MS undergoes several types of chemical reactions, including:

    Oxidation: In the presence of oxidizing agents, this compound can be converted to its oxon form, which is more toxic to insects.

    Hydrolysis: Under alkaline conditions, this compound can hydrolyze to form azinphos-methyl oxon and other by-products.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phosphorus atom.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other peroxides.

    Hydrolysis: Sodium hydroxide or other strong bases.

    Substitution: Nucleophiles such as thiols or amines.

Major Products Formed:

Scientific Research Applications

Gusathion MS has been extensively studied

Properties

CAS No.

8066-08-8

Molecular Formula

C16H27N3O8P2S4

Molecular Weight

579.6 g/mol

IUPAC Name

3-(dimethoxyphosphinothioylsulfanylmethyl)-1,2,3-benzotriazin-4-one;2-ethylsulfonylethoxy-dimethoxy-sulfanylidene-λ5-phosphane

InChI

InChI=1S/C10H12N3O3PS2.C6H15O5PS2/c1-15-17(18,16-2)19-7-13-10(14)8-5-3-4-6-9(8)11-12-13;1-4-14(7,8)6-5-11-12(13,9-2)10-3/h3-6H,7H2,1-2H3;4-6H2,1-3H3

InChI Key

JLHMQJDKLMWTGY-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)CCOP(=S)(OC)OC.COP(=S)(OC)SCN1C(=O)C2=CC=CC=C2N=N1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.